![molecular formula C15H11N3O2S B2731455 1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone CAS No. 81555-95-5](/img/structure/B2731455.png)
1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
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Overview
Description
The compound “1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications due to their potential as high-energy cores and their ability to exhibit a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . The reaction is monitored by thin layer chromatography in a toluene–acetone solvent system . The solid mass obtained on cooling is retained by filtering and washed with a small amount of ice-cooled ethanol .Molecular Structure Analysis
In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains propagating along [010] .Chemical Reactions Analysis
Oxadiazoles can be utilized in a variety of chemical reactions. Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring, a wide range of compounds can be designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary depending on their specific structure. For example, the presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : A compound structurally similar to 1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone demonstrated significant antimicrobial activity. The synthesis process involved reacting 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide, resulting in a compound with a minimum inhibitory concentration (MIC) value ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Spectroscopic and Theoretical Studies
- Experimental and Theoretical Characterization : Research involving a similar compound, 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, provided insights through various spectroscopic methods and theoretical studies using Density Functional Theory (Ataol & Ekici, 2014).
Antiviral Activity
- Synthesis and Antiviral Activity : A derivative, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, was synthesized and showed promise in antiviral applications. The compound was effective against HSV1 and HAV-MBB (Attaby et al., 2006).
Luminescent Material Synthesis
- Low-Cost Emitters with Large Stokes' Shift : Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which include compounds structurally related to 1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone, demonstrated their potential as low-cost luminescent materials with significant Stokes' shifts. These findings are crucial for developing new materials in optical technologies (Volpi et al., 2017).
Anticancer Agents
- Cytotoxicity Evaluation : Compounds structurally similar to 1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone have been evaluated for cytotoxicity against various cancer cell lines, showing potential as anticancer agents. Specific derivatives demonstrated significant cytotoxicity, comparable to standard drugs used in cancer treatment (Alam et al., 2018).
Mechanism of Action
Future Directions
Oxadiazole derivatives, including “1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone”, have potential for a wide range of applications. Future research could explore the synthesis of new derivatives and their potential uses in various fields such as medicinal chemistry, material science, and high energy molecules . Further studies could also investigate their antibacterial activities .
properties
IUPAC Name |
1-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(11-5-2-1-3-6-11)10-21-15-18-17-14(20-15)12-7-4-8-16-9-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZMDRUTJMFGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one |
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